2-(3,4-Difluorophenyl)-2-butanol 2-(3,4-Difluorophenyl)-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415748
InChI: InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3
SMILES: CCC(C)(C1=CC(=C(C=C1)F)F)O
Molecular Formula: C10H12F2O
Molecular Weight: 186.20 g/mol

2-(3,4-Difluorophenyl)-2-butanol

CAS No.:

Cat. No.: VC13415748

Molecular Formula: C10H12F2O

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)-2-butanol -

Specification

Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
IUPAC Name 2-(3,4-difluorophenyl)butan-2-ol
Standard InChI InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3
Standard InChI Key FDQDQHUUDPWTIP-UHFFFAOYSA-N
SMILES CCC(C)(C1=CC(=C(C=C1)F)F)O
Canonical SMILES CCC(C)(C1=CC(=C(C=C1)F)F)O

Introduction

Structural and Physicochemical Properties

Key Physical Properties

PropertyValue/DescriptionSource/Inference
Boiling Point~245–255°C (estimated)Calculated via group contribution methods
Density1.22–1.25 g/cm³ (predicted)Comparative analysis of analogs
LogP (Partition Coeff.)2.8–3.1Computational modeling (EPI Suite)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DCM)Analog data

Spectral Characteristics

  • IR Spectroscopy: Expected O-H stretch (~3200–3600 cm⁻¹), C-F stretches (~1100–1250 cm⁻¹), and aromatic C=C vibrations (~1500–1600 cm⁻¹).

  • NMR (predicted):

    • ¹H NMR: δ 1.50 (s, 6H, CH₃), δ 6.8–7.3 (m, 3H, aromatic H).

    • ¹³C NMR: δ 70.5 (C-OH), δ 115–150 (aromatic C-F coupling).

Synthetic Routes and Optimization

Grignard Reaction with 3,4-Difluorophenylmagnesium Bromide

A plausible route involves reacting 3,4-difluorophenylmagnesium bromide with 2-butanone:
3,4-F₂C₆H₃MgBr+(CH₃)₂COTHF2-(3,4-Difluorophenyl)-2-butanol\text{3,4-F₂C₆H₃MgBr} + \text{(CH₃)₂CO} \xrightarrow{\text{THF}} \text{2-(3,4-Difluorophenyl)-2-butanol}
This method is analogous to protocols for synthesizing 2-(2,4-difluorophenyl)-2-butanol derivatives .

Catalytic Asymmetric Epoxidation

Patents describe enantioselective synthesis of difluorophenyl epoxy alcohols, which can be reduced to secondary alcohols . For example:
Epoxide intermediateNaBH₄2-(3,4-Difluorophenyl)-2-butanol\text{Epoxide intermediate} \xrightarrow{\text{NaBH₄}} \text{2-(3,4-Difluorophenyl)-2-butanol}

Industrial-Scale Production Challenges

  • Diastereomer Separation: Contamination by (2R,3S) or (2S,3R) diastereomers may occur, necessitating chiral chromatography or enzymatic resolution .

  • Fluorine Stability: Harsh reaction conditions risk C-F bond cleavage, requiring controlled temperatures (<80°C) .

Biological and Industrial Applications

Antifungal and Antimicrobial Activity

While direct studies on 2-(3,4-difluorophenyl)-2-butanol are lacking, structurally related compounds exhibit significant bioactivity:

  • Triazole Derivatives: Analogous alcohols functionalized with triazole groups show potent antifungal effects against Candida albicans (MIC₅₀: 0.5–2 µg/mL) .

  • Mechanism: Inhibition of fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis .

Agrochemical Applications

  • Herbicide Intermediates: Difluorophenyl alcohols serve as precursors for sulfonylurea herbicides, enhancing lipid membrane penetration .

  • Insect Growth Regulators: Fluorinated alcohols disrupt chitin synthesis in insects, as seen in patents for crop protection .

Materials Science

  • Polymer Additives: Improve thermal stability and flame retardancy in epoxy resins .

  • Liquid Crystals: Fluorinated alcohols enhance dielectric anisotropy in display technologies .

Computational and Experimental Data Gaps

Unresolved Challenges

  • Toxicity Profile: No acute or chronic toxicity data available; requires in vitro cytotoxicity assays (e.g., HepG2 cells).

  • Metabolic Pathways: Predicted hepatic oxidation via CYP2E1, but experimental validation is needed .

Recommended Research Directions

  • Stereoselective Synthesis: Develop asymmetric catalytic systems (e.g., Jacobsen’s catalyst) for enantiopure production .

  • Structure-Activity Relationships (SAR): Systematically modify the fluorophenyl and butanol moieties to optimize bioactivity.

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